2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid
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Overview
Description
2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid is an organic compound with the molecular formula C13H13NO4 It is characterized by the presence of an azetidine ring, a benzyloxycarbonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the azetidine nitrogen using a benzyloxycarbonyl (Cbz) group.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the azetidine ring may interact with biological molecules through hydrogen bonding and hydrophobic interactions. The acetic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
2-{1-[(Methoxycarbonyl)azetidin-3-yl]acetic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
2-{1-[(Benzyloxy)carbonyl]azetidin-3-ylidene}acetic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylazetidin-3-ylidene)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-12(16)6-11-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWISPSYCAQXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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